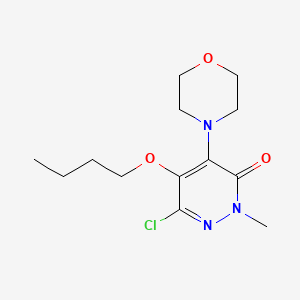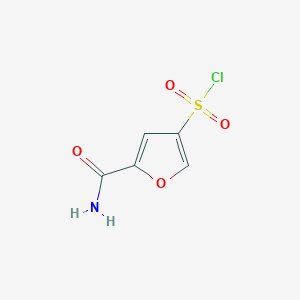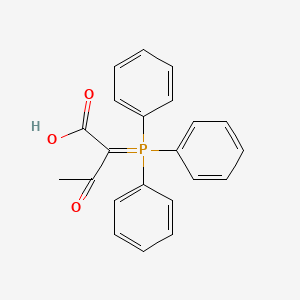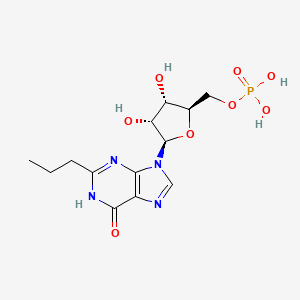
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-propyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-propyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule that belongs to the class of nucleotides. Nucleotides are the building blocks of nucleic acids, such as DNA and RNA, and play crucial roles in various biological processes. This compound is characterized by its unique structure, which includes a purine base, a ribose sugar, and a phosphate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-propyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps:
Purine Base Synthesis: The purine base can be synthesized through a series of reactions starting from simpler organic molecules.
Ribose Sugar Attachment: The ribose sugar is attached to the purine base through glycosidic bond formation.
Phosphorylation: The final step involves the addition of the phosphate group to the ribose sugar.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Synthesis: Utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.
Purification: Techniques such as chromatography and crystallization are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-propyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at the purine base or the ribose sugar.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Enzymes or metal catalysts may be used to facilitate specific reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
Chemistry
Synthesis of Nucleotides: This compound serves as a precursor for the synthesis of other nucleotides and nucleosides.
Study of Reaction Mechanisms: Researchers use this compound to study the mechanisms of various biochemical reactions.
Biology
DNA and RNA Research: It is used in studies related to DNA and RNA synthesis, replication, and repair.
Enzyme Studies: The compound is used to investigate the activity of enzymes involved in nucleotide metabolism.
Medicine
Drug Development: It serves as a model compound for the development of antiviral and anticancer drugs.
Diagnostic Tools: The compound is used in the development of diagnostic assays for genetic diseases.
Industry
Biotechnology: It is used in the production of genetically modified organisms and in various biotechnological applications.
Pharmaceuticals: The compound is used in the formulation of pharmaceutical products.
Mechanism of Action
The mechanism of action of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-propyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in nucleotide metabolism, such as DNA polymerases and kinases.
Pathways: It participates in pathways related to DNA and RNA synthesis, repair, and regulation.
Comparison with Similar Compounds
Similar Compounds
Adenosine Triphosphate (ATP): A nucleotide with a similar structure but with three phosphate groups.
Guanosine Monophosphate (GMP): Another nucleotide with a guanine base instead of the purine base in the given compound.
Uniqueness
Structural Differences: The presence of specific functional groups and the unique arrangement of atoms make ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-propyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate distinct from other nucleotides.
Biological Activity: The compound’s unique structure may confer specific biological activities that are not observed in other similar compounds.
Properties
Molecular Formula |
C13H19N4O8P |
|---|---|
Molecular Weight |
390.29 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-2-propyl-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C13H19N4O8P/c1-2-3-7-15-11-8(12(20)16-7)14-5-17(11)13-10(19)9(18)6(25-13)4-24-26(21,22)23/h5-6,9-10,13,18-19H,2-4H2,1H3,(H,15,16,20)(H2,21,22,23)/t6-,9-,10-,13-/m1/s1 |
InChI Key |
BRUTXTPUNYEJLI-ZRFIDHNTSA-N |
Isomeric SMILES |
CCCC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
Canonical SMILES |
CCCC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


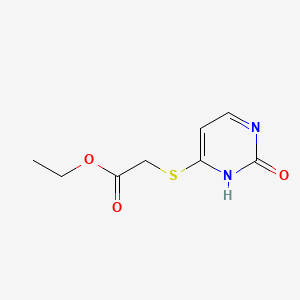
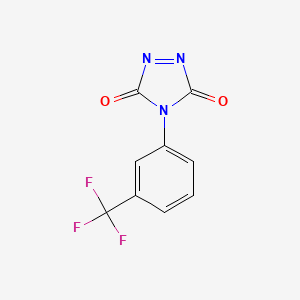
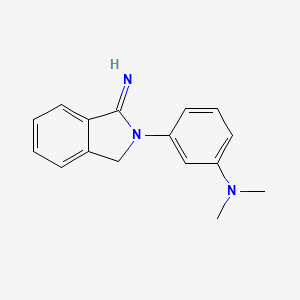
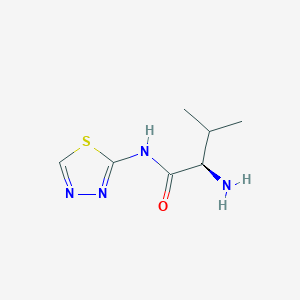

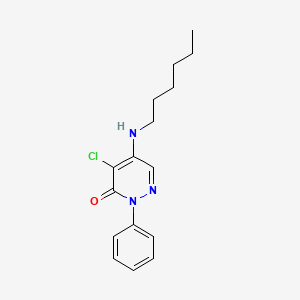
![5-({[(4-Methoxyphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12921468.png)
![3-Chloro-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921477.png)
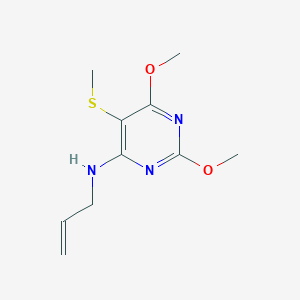
![5-Bromoimidazo[1,2-a]pyrazine-2-carbonitrile](/img/structure/B12921494.png)
